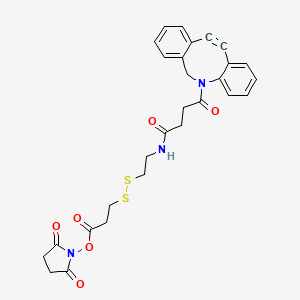

DBCO-CONH-S-S-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNGUSKTYYIUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DBCO-CONH-S-S-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the heterobifunctional, cleavable crosslinker, DBCO-CONH-S-S-NHS ester. This reagent is a cornerstone in modern bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. This document details the chemistry of its reactive moieties, quantitative kinetic data, and detailed experimental protocols.

Core Principles and Mechanism of Action

This compound is a versatile molecule designed with three key functional components, each with a distinct role in a sequential bioconjugation strategy.

-

N-Hydroxysuccinimide (NHS) Ester: This moiety provides reactivity towards primary amines.

-

Disulfide (S-S) Bond: This bond serves as a cleavable linker, designed to be stable in the extracellular environment but susceptible to cleavage within the reducing environment of the cell.

-

Dibenzocyclooctyne (DBCO): This strained alkyne is a key component for bioorthogonal chemistry, specifically for copper-free "click" reactions.

The overall mechanism of action follows a two-step process. First, the NHS ester is utilized to conjugate the linker to a biomolecule containing primary amines, such as the lysine (B10760008) residues on an antibody. Subsequently, the DBCO group is available for a highly specific and efficient reaction with an azide-modified molecule, such as a cytotoxic drug or a fluorescent probe. The incorporated disulfide bond allows for the controlled release of the conjugated molecule under reducing conditions.

Amine Acylation via NHS Ester

The initial step in the bioconjugation process involves the reaction of the NHS ester with primary amines (-NH₂) present on the target biomolecule. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][2] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2][3]

A critical consideration in aqueous buffers is the competing hydrolysis of the NHS ester, which increases with pH.[1][2] Therefore, optimizing the reaction conditions, including pH, protein concentration, and reaction time, is crucial for efficient conjugation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the DBCO-linker is attached to the first biomolecule, the DBCO group serves as a handle for the second conjugation step. DBCO is a cyclooctyne (B158145) with significant ring strain, which allows it to undergo a [3+2] cycloaddition with azides without the need for a cytotoxic copper catalyst.[4][5] This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly specific and efficient, proceeding rapidly at physiological temperatures and pH to form a stable triazole linkage.[4][5] The reaction rate is influenced by the buffer composition and pH.[6][7]

Reductive Cleavage of the Disulfide Bond

The disulfide bond incorporated into the linker is designed to be stable in the relatively oxidizing extracellular environment. However, upon internalization into a cell, it is readily cleaved in the reducing intracellular environment.[8][9][10] This cleavage is primarily mediated by the high intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol.[11][12] The mechanism involves a thiol-disulfide exchange reaction, where the thiol group of GSH attacks the disulfide bond, leading to its reduction and the release of the conjugated molecule.[13] Common laboratory reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also be used to cleave the disulfide bond under experimental conditions.[9][14]

Data Presentation

Quantitative Data on NHS Ester Reactivity

The efficiency of the initial conjugation step is determined by the relative rates of aminolysis and hydrolysis of the NHS ester.

| pH | Half-life of NHS Ester Hydrolysis | Amidation Half-life (with 2 eq. amine) | Amide Yield (with 2 eq. amine) |

| 7.0 | 4-5 hours (at 0°C)[1][2] | - | - |

| 8.0 | 210 min[15] | 80 min[15] | 80-85%[15] |

| 8.5 | 180 min[15] | 20 min[15] | 80-85%[15] |

| 8.6 | 10 minutes (at 4°C)[1][2] | - | - |

| 9.0 | 125 min[15] | 10 min[15] | 80-85%[15] |

Data presented is for representative NHS esters and may vary depending on the specific molecule and reaction conditions.

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is typically described by a second-order rate constant.

| Cyclooctyne | Azide | Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| DBCO | Benzyl azide | CH₃CN:H₂O (3:1) | 0.24[16] |

| DBCO | Phenyl azide | CH₃CN:H₂O (3:1) | 0.033[16] |

| Sulfo-DBCO | 3-azido-L-alanine | PBS (7) | 0.32 - 0.85[7] |

| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucoside | PBS (7) | 0.32 - 0.85[7] |

| Sulfo-DBCO | 3-azido-L-alanine | HEPES (7) | 0.55 - 1.22[7] |

| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucoside | HEPES (7) | 0.55 - 1.22[7] |

Reaction rates are influenced by the specific structures of the alkyne and azide, as well as the reaction solvent and temperature.

Intracellular Glutathione Concentrations

The cleavage of the disulfide linker is dependent on the intracellular concentration of reducing agents, primarily glutathione (GSH).

| Cellular Compartment | GSH Concentration | GSSG Concentration | [GSH]:[GSSG] Ratio |

| Cytosol | 0.5 - 10 mM[12] | - | >90% reduced[12] |

| Extracellular Fluid | 2 - 20 µM[12] | - | - |

| Endoplasmic Reticulum | > 15 mM[17] | - | < 7:1[17] |

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol describes a general procedure for conjugating the DBCO-linker to an antibody.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.[3]

-

NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3] Protect from light if any components are light-sensitive.

-

Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[18]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the DBCO group (at ~309 nm).

Protocol for SPAAC Reaction

This protocol outlines the "click" reaction between the DBCO-labeled antibody and an azide-modified molecule.

Materials:

-

DBCO-labeled antibody (in PBS, pH 7.4)

-

Azide-modified molecule (e.g., drug, fluorophore)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup: Mix the DBCO-labeled antibody with a 1.5- to 3-fold molar excess of the azide-modified molecule in the Reaction Buffer.[18]

-

Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reactions are typically more efficient at higher concentrations and temperatures (up to 37°C).[18]

-

Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted azide-modified molecules.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond using DTT for analytical purposes or to simulate intracellular release.

Materials:

-

Disulfide-linked conjugate

-

Dithiothreitol (DTT) or Reduced Glutathione (GSH)

-

Reaction Buffer: PBS, pH 7.4

Procedure (using DTT):

-

DTT Solution Preparation: Freshly prepare a 1 M stock solution of DTT in deionized water.

-

Cleavage Reaction: Add the DTT stock solution to the conjugate solution to a final concentration of 10-100 mM.[14]

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.[14]

-

Analysis: Analyze the reaction mixture by methods such as SDS-PAGE or LC-MS to confirm the cleavage and release of the conjugated molecule.

Procedure (simulating intracellular cleavage with GSH):

-

GSH Solution Preparation: Freshly prepare a 100 mM stock solution of GSH in PBS, pH 7.4.

-

Cleavage Reaction: Add the GSH stock solution to the conjugate solution to a final concentration of 1-10 mM to mimic intracellular concentrations.[14]

-

Incubation: Incubate the reaction mixture at 37°C and monitor the cleavage over time (e.g., 1, 2, 4, 8, 24 hours) by taking aliquots for analysis.[14]

Mandatory Visualization

Caption: Overall workflow of bioconjugation using this compound.

Caption: Competing reaction pathways for the NHS ester moiety.

Caption: Glutathione-mediated cleavage of the disulfide bond.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. DBCO-SS-NHS - Creative Biolabs [creative-biolabs.com]

- 9. DBCO-S-S-NHS ester | BroadPharm [broadpharm.com]

- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione - Wikipedia [en.wikipedia.org]

- 13. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 16. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cleavable linkers used in antibody-drug conjugates (ADCs). It details the core principles of various linker technologies, their mechanisms of action, a quantitative comparison of their performance characteristics, and detailed experimental protocols for their evaluation.

Introduction to Cleavable ADC Linkers

Antibody-drug conjugates are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker, which connects the antibody and the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile.[1][2] Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers that are prevalent in the tumor microenvironment or within the cancer cells themselves.[3][4] This targeted release mechanism is crucial for maximizing the therapeutic window by ensuring high potency at the tumor site while minimizing off-target toxicities.[5]

The ideal cleavable linker possesses two key characteristics: high stability in the bloodstream (at physiological pH of ~7.4) to prevent premature drug release, and rapid and efficient cleavage at the target site.[1] The choice of a cleavable linker strategy is a critical decision in the ADC development process and has significant implications for the therapeutic index of the final conjugate.[6]

This guide will explore the three main classes of cleavable linkers:

-

Chemically Cleavable Linkers:

-

pH-Sensitive Linkers (e.g., Hydrazones)

-

Glutathione-Sensitive Linkers (e.g., Disulfides)

-

-

Enzymatically Cleavable Linkers:

-

Protease-Sensitive Linkers (e.g., Dipeptides)

-

β-Glucuronidase-Sensitive Linkers

-

Other Enzyme-Sensitive Linkers

-

Chemically Cleavable Linkers

Chemically cleavable linkers exploit the unique chemical environment of tumors or the intracellular space of cancer cells to trigger payload release.

pH-Sensitive Linkers

These linkers are designed to be stable at the neutral pH of the bloodstream but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7][8] Hydrazone linkers are the most common type of pH-sensitive linker.[9]

Mechanism of Action: The hydrazone bond is susceptible to acid-catalyzed hydrolysis. Upon internalization of the ADC into the acidic endosomal and lysosomal compartments, the linker is cleaved, releasing the payload.[10]

Quantitative Data:

| Linker Type | Condition | Half-life (t½) | Reference(s) |

| Hydrazone | pH 7.4 | ~2 days | [3] |

| Hydrazone | pH 5.0-5.5 | Minutes to hours | [7][8] |

| Acylhydrazone | pH 7.0 | > 2.0 hours | [7] |

| Acylhydrazone | pH 5.0 | 2.4 minutes | [7] |

| SpiDo Linker | pH 7.4 | ~39 hours | [8] |

| SpiDo Linker | pH 5.5 | 1.5 hours | [8] |

Glutathione-Sensitive (Reducible) Linkers

These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the extracellular space (~5 µM).[4][]

Mechanism of Action: The disulfide bond is reduced by intracellular glutathione, leading to the release of the payload. The stability of the disulfide bond in circulation can be modulated by introducing steric hindrance around it.[3]

Quantitative Data:

| Linker Type | Condition | Stability/Cleavage Rate | Reference(s) |

| Disulfide | Plasma (low GSH) | Stable | [12] |

| Disulfide | Cytoplasm (high GSH) | Rapid Cleavage | [12] |

| Hindered Disulfide | Plasma | Increased stability compared to unhindered | [4] |

Enzymatically Cleavable Linkers

Enzymatically cleavable linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.

Protease-Sensitive Linkers

These linkers contain a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[3] The most widely used protease-sensitive linkers are based on dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[]

Mechanism of Action: After internalization, the ADC is trafficked to the lysosome where cathepsin B cleaves the dipeptide linker, often triggering a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer to release the unmodified payload.[][14]

Quantitative Data:

| Linker Type | Plasma Half-life | Cleavage Rate by Cathepsin B | Reference(s) |

| Valine-Citrulline (Val-Cit) | > 230 days (human plasma) | High | [3][15] |

| Valine-Alanine (Val-Ala) | Stable (human plasma) | Cleaved at half the rate of Val-Cit | [3][9] |

| Phenylalanine-Lysine (Phe-Lys) | 80 days (human plasma) | Efficient | [15] |

In Vitro Cytotoxicity (IC50) of ADCs with Protease-Sensitive Linkers:

| Linker Type | Payload | Cell Line | IC50 (pM) | Reference(s) |

| Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | [16] |

| Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | [3] |

β-Glucuronidase-Sensitive Linkers

These linkers incorporate a β-glucuronide moiety that is cleaved by β-glucuronidase, an enzyme found in the lysosomes and necrotic regions of tumors.[17][18]

Mechanism of Action: The β-glucuronide linker is stable in circulation but is hydrolyzed by β-glucuronidase in the tumor microenvironment or lysosomes, leading to payload release, often via a self-immolative spacer.[19]

Quantitative Data:

| Linker Type | Stability | In Vitro Potency (IC50) | Reference(s) |

| β-Glucuronide | Highly stable in plasma | Potent | [3][19] |

Other Enzyme-Sensitive Linkers

Researchers are exploring other enzyme-labile linkers to further improve selectivity and efficacy. These include linkers sensitive to:

-

Sulfatases: These enzymes are overexpressed in some tumors, and sulfatase-cleavable linkers have shown high plasma stability and potent in vitro cytotoxicity.[16]

-

Legumain: This lysosomal protease is another attractive target for ADC linker design, with Asn-containing linkers demonstrating specific cleavage by legumain.[]

Next-Generation Cleavable Linkers

The field of ADC linker technology is continuously evolving, with the development of novel strategies to enhance the therapeutic index.

Exo-Cleavable Linkers

This approach repositions the cleavable peptide linker to an "exo" position of the p-aminobenzylcarbamate moiety.[12] This design aims to address limitations of traditional linear linkers, such as hydrophobicity-induced aggregation and premature payload release.[5][12] Studies have shown that exolinker ADCs can have reduced premature payload release and increased drug-to-antibody ratios.[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, or rat plasma

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G magnetic beads

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.[18]

-

Isolate the ADC from the plasma using Protein A or Protein G magnetic beads.

-

Wash the beads to remove unbound plasma proteins.

-

Elute the ADC from the beads.

-

Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[17]

-

Alternatively, the supernatant can be analyzed to quantify the amount of released payload.

Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from a protease-sensitive ADC in the presence of cathepsin B.

Materials:

-

ADC with a protease-sensitive linker (e.g., Val-Cit)

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with formic acid)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., 10 µM) and activated cathepsin B (e.g., 100 nM) in the assay buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction with an equal volume of quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of cytotoxic payloads and enhancing the therapeutic window of these powerful cancer therapies. The choice of linker chemistry is a critical determinant of an ADC's success, requiring a careful balance between plasma stability and efficient cleavage at the tumor site. This technical guide has provided an in-depth overview of the major classes of cleavable linkers, their mechanisms of action, quantitative performance data, and detailed experimental protocols for their evaluation. As our understanding of tumor biology and linker chemistry continues to advance, the development of next-generation cleavable linkers holds the promise of even more effective and safer ADC therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 6. benchchem.com [benchchem.com]

- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 14. books.rsc.org [books.rsc.org]

- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 17. β-Glucuronide Linkers | AxisPharm [axispharm.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

role of disulfide bond in DBCO-CONH-S-S-NHS ester

An In-depth Technical Guide on the Core Role of the Disulfide Bond in DBCO-CONH-S-S-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound is a heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its modular design incorporates three key functional components: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester. This guide delves into the pivotal role of the disulfide bond within this linker, providing a comprehensive overview of its mechanism, applications, and the experimental considerations for its use.

The strategic placement of a disulfide bond grants the linker conditional stability; it remains intact in the oxidizing extracellular environment but is susceptible to cleavage in the reducing intracellular milieu. This feature is paramount for the controlled release of conjugated payloads at the target site, enhancing therapeutic efficacy while minimizing off-target toxicity.

Molecular Structure and Functional Components

The this compound is comprised of three distinct moieties, each with a specific function:

-

DBCO (Dibenzocyclooctyne) Group: This is a strained cyclic alkyne that serves as a bioorthogonal reactive handle. It readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[][2] The reaction is highly efficient and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.[]

-

NHS (N-hydroxysuccinimide) Ester: This is an amine-reactive group. It forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[][4][5] This functionality allows for the covalent attachment of the linker to antibodies or other protein-based targeting ligands.

-

Disulfide Bond (-S-S-): This is a redox-sensitive cleavable linkage. It provides a stable connection between the DBCO and NHS ester moieties under normal physiological conditions but can be selectively cleaved in a reducing environment.[][]

Below is a diagram illustrating the logical relationship between the components of the this compound and its interaction with target molecules.

The Core Function of the Disulfide Bond: A Reductively Cleavable Linker

The central role of the disulfide bond in the this compound is to act as a stable yet cleavable linker for drug delivery applications.[][6] This functionality is predicated on the significant difference in redox potential between the extracellular and intracellular environments.

The extracellular space, including the bloodstream, is a relatively oxidizing environment, which keeps the disulfide bond stable, preventing the premature release of the conjugated payload.[][] This stability in circulation is crucial for minimizing off-target toxicity and ensuring that the therapeutic agent reaches the intended cells.[]

In contrast, the intracellular environment is highly reducing due to the high concentration of glutathione (B108866) (GSH), a tripeptide thiol.[][][7] The concentration of GSH in the cytoplasm (1-10 mM) is approximately 1000-fold higher than in the blood plasma (~5 µM).[] This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the payload inside the target cell.[7] Other intracellular reducing agents and enzymes, such as thioredoxin, can also contribute to this cleavage.[8][9]

The following diagram illustrates the pathway of an antibody-drug conjugate utilizing a disulfide linker from systemic circulation to intracellular payload release.

Quantitative Data

The efficiency of conjugation and the rate of payload release are critical parameters in the design of ADCs. Below are tables summarizing representative quantitative data for the reactions involving the functional groups of the this compound.

Table 1: Reaction Conditions for DBCO-NHS Ester Conjugation to Antibodies

| Parameter | Recommended Value | Reference(s) |

| Molar Excess of DBCO-NHS Ester | 5-30 fold | [10][11][12] |

| Protein Concentration | 1-5 mg/mL | [4][11] |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | [4][13] |

| pH | 7.0 - 9.0 | [10][13] |

| Reaction Time | 30-60 min at room temperature or 4-12 hours at 4°C | [4][10][13] |

| Quenching Reagent | Tris or other primary amine-containing buffer | [4][11] |

Table 2: Factors Influencing SPAAC Reaction Kinetics with DBCO Linkers

| Factor | Observation | Reference(s) |

| Buffer Type | HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7). | [2][5] |

| Reactions in DMEM cell culture media are generally faster than in RPMI. | [2][5] | |

| pH | Higher pH values (up to 9.0) generally increase the reaction rate. | [2][5] |

| PEG Linker | The presence of a PEG linker can enhance reaction rates by 31 ± 16%. | [5][14][15] |

| Temperature | Increasing the temperature (e.g., from 25°C to 37°C) accelerates the reaction. | [2] |

Table 3: Disulfide Bond Cleavage Conditions

| Reducing Agent | Concentration | Environment | Efficacy | Reference(s) |

| Glutathione (GSH) | 1-10 mM | Intracellular | High | [][] |

| Dithiothreitol (DTT) | Varies | In vitro | High | [16] |

| Tris(2-carboxyethyl)phosphine (TCEP) | Varies | In vitro | High | [17] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of antibody-drug conjugates.

Protocol 1: Conjugation of this compound to an Antibody

-

Antibody Preparation:

-

Exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

This compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

-

Quenching:

-

Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

-

Protocol 2: SPAAC Reaction with an Azide-Modified Payload

-

Reactant Preparation:

-

Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO).

-

Prepare the DBCO-modified antibody from Protocol 1 in a suitable reaction buffer.

-

-

Click Chemistry Reaction:

-

Add a 1.5- to 4-fold molar excess of the azide-modified payload to the DBCO-modified antibody.

-

Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.

-

-

Purification of the ADC:

-

Purify the resulting ADC to remove unreacted payload and other impurities. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[18][]

-

Protocol 3: In Vitro Disulfide Cleavage Assay

-

Sample Preparation:

-

Prepare solutions of the ADC at a known concentration in PBS.

-

Prepare a stock solution of a reducing agent (e.g., 100 mM GSH in PBS).

-

-

Cleavage Reaction:

-

Add the reducing agent to the ADC solution to achieve a final concentration that mimics the intracellular environment (e.g., 5 mM GSH).

-

Incubate the mixture at 37°C.

-

-

Analysis:

-

At various time points, take aliquots of the reaction mixture.

-

Analyze the samples by methods such as SDS-PAGE, reverse-phase HPLC, or mass spectrometry to quantify the extent of cleavage and payload release.

-

The experimental workflow for the synthesis and characterization of an ADC using this compound is depicted below.

References

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 7. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. interchim.fr [interchim.fr]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 18. researchgate.net [researchgate.net]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool in bioconjugation and drug development, offering a catalyst-free method for covalently linking molecules within complex biological systems. This guide provides a deep dive into the core principles of SPAAC, detailed experimental methodologies, and a quantitative analysis of its kinetics.

Core Principles of SPAAC

Strain-promoted alkyne-azide cycloaddition is a bioorthogonal "click" reaction between a cyclooctyne (B158145) and an azide (B81097).[][2] The reaction's primary driving force is the significant ring strain of the cyclooctyne, the smallest stable cyclic alkyne.[3] This inherent strain lowers the activation energy for the [3+2] cycloaddition with an azide, enabling the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[3][4] The azide and the strained alkyne are bioorthogonal, meaning they do not typically undergo side reactions with native biological functional groups, ensuring high selectivity.[3]

The underlying mechanism of SPAAC is a concerted, pericyclic reaction known as the Huisgen 1,3-dipolar cycloaddition.[3] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to create a stable triazole linkage.[3][5] This reaction is highly efficient, often resulting in high yields with no by-products.[5]

The reaction rate of SPAAC is a critical factor, especially in time-sensitive biological experiments, and is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction solvent.[3][6] The development of various functionalized cyclooctynes, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and dibenzoazacyclooctyne (DIBAC), has led to a range of reaction kinetics, allowing researchers to select the appropriate reagents for their specific applications.[2][7]

Quantitative Analysis of SPAAC Kinetics

The kinetics of SPAAC are typically second-order. The rate of the reaction is significantly influenced by the choice of cyclooctyne and the nature of the azide. Below is a summary of representative second-order rate constants for various SPAAC reactions.

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Notes |

| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | In HEPES (pH 7) buffer.[6] |

| sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | In PBS (pH 7) buffer.[6] |

| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside / 3-azido-L-alanine | 0.18 - 0.37 | The presence of a PEG linker enhanced reaction rates.[6][8] |

| Alexa488-DIBO | Rho S144azF | 62 ± 12 | Pseudo-first-order kinetic model.[9] |

| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | In deuterated DMSO.[10] |

| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | In deuterated DMSO.[10] |

| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | In deuterated DMSO.[10] |

| DIBAC-650 | Azide-labeled chondrocytes | 1.2 x 10⁻³ | For long-term cell monitoring.[7] |

Key Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).[3]

Materials:

-

Azide-modified protein

-

Amine-free buffer (e.g., PBS)

-

DBCO-NHS ester

-

Anhydrous DMSO

-

Size exclusion chromatography column (e.g., desalting column) or dialysis equipment

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[3]

-

DBCO Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[3]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent protein denaturation.[3][11]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[3][11]

-

Purification: Remove unreacted DBCO reagent and byproducts using size exclusion chromatography or dialysis against a suitable buffer.[3][11]

-

Characterization: Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[3]

Protocol 2: Labeling of Cell Surface Glycans

This protocol outlines the steps for labeling cell surface glycans that have been metabolically engineered to display azide groups.[11]

Materials:

-

Cells with azide-labeled surface glycans

-

Cell culture medium or PBS

-

DBCO-functionalized fluorescent probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Resuspend the cells in fresh cell culture medium or PBS at a density of 1 x 10⁶ cells/mL.[11]

-

SPAAC Labeling: Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.[11]

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[11]

-

Washing: Wash the cells three times with cold PBS to remove any unreacted probe.[11]

-

Analysis:

-

For flow cytometry: Resuspend the cells in an appropriate buffer and analyze them on a flow cytometer using the appropriate laser and filter set for the fluorophore.[11]

-

For fluorescence microscopy: Seed the cells on a suitable imaging dish, perform the labeling as described, and then visualize the cells using a fluorescence microscope.[11]

-

Visualizing SPAAC: Diagrams and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Applications in Drug Development and Research

The versatility and biocompatibility of SPAAC have led to its widespread adoption in various scientific fields. In drug development, SPAAC is instrumental in the synthesis of targeted therapies and drug delivery systems.[] It allows for the precise and efficient attachment of drugs to targeting moieties like antibodies, creating antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios.[12]

In research, SPAAC is extensively used for:

-

Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other tags to proteins, nucleic acids, and lipids for visualization and tracking in living cells.[][13]

-

Molecular Imaging: Developing novel imaging probes to monitor biological processes in real-time within living organisms.[2]

-

Macromolecule Derivatization: Modifying the physicochemical properties of macromolecules to enhance stability, improve biocompatibility, or introduce new biological functions.[2]

-

Glycoconjugate Biosynthesis Studies: Investigating the biosynthesis of complex carbohydrates on the surface of cells.[13][14]

Conclusion

Strain-promoted alkyne-azide cycloaddition represents a powerful and versatile platform for bioorthogonal chemistry. Its catalyst-free nature, high selectivity, and efficiency make it an invaluable tool for researchers and professionals in drug development and the life sciences. The continued development of new cyclooctyne reagents with tailored reactivity will undoubtedly expand the scope and applicability of SPAAC in the years to come.

References

- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Bioorthogonality: A Technical Guide to DBCO Linkers in Biotechnology

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology, the ability to precisely and efficiently conjugate biomolecules in complex biological systems is paramount. Among the arsenal (B13267) of chemical tools available, dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules with high specificity and biocompatibility. This technical guide provides an in-depth exploration of the applications of DBCO linkers, offering detailed methodologies, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Principles of DBCO-Mediated Bioconjugation

DBCO linkers are central to the strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful iteration of click chemistry.[1][2] The inherent ring strain of the dibenzocyclooctyne moiety dramatically lowers the activation energy for the cycloaddition reaction with an azide-functionalized partner, obviating the need for a cytotoxic copper(I) catalyst.[2][] This copper-free nature is a significant advantage, making DBCO-based reactions exceptionally well-suited for applications in living cells and whole organisms.[2][4]

The key features of DBCO click chemistry include:

-

Biocompatibility: The absence of a copper catalyst makes it non-toxic to living systems.[][4]

-

Bioorthogonality: DBCO and azide (B81097) groups are abiotic and do not react with native functional groups in biological milieu, ensuring high specificity.[2][4]

-

High Efficiency: The reactions are characterized by rapid kinetics and high yields, often proceeding to completion under mild, physiological conditions (neutral pH, ambient temperature).[2][]

-

Stability: The resultant triazole linkage is highly stable, ensuring the integrity of the bioconjugate.[4]

Applications in Biotechnology

The unique properties of DBCO linkers have led to their widespread adoption across various biotechnological applications, from fundamental research to the development of novel therapeutics and diagnostics.

Antibody-Drug Conjugates (ADCs)

DBCO linkers are instrumental in the synthesis of ADCs, a promising class of targeted cancer therapeutics.[5] They facilitate the attachment of potent cytotoxic drugs to monoclonal antibodies, which then selectively deliver the payload to tumor cells.[6] DBCO linkers can be categorized as either non-cleavable or cleavable.[1] Non-cleavable linkers offer high plasma stability, releasing the drug only after the antibody is fully degraded within the target cell.[1] In contrast, cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or inside the cell, such as low pH or the presence of certain enzymes.[1] This can lead to a "bystander effect," where the released drug can also kill neighboring antigen-negative tumor cells.[1]

Cell Labeling and Imaging

The bioorthogonality of DBCO chemistry makes it an ideal tool for labeling and imaging live cells.[7] Researchers can metabolically introduce azide-functionalized sugars onto the cell surface glycans.[8] Subsequently, a DBCO-conjugated fluorescent probe can be introduced, which will specifically react with the azide groups, allowing for the visualization of cellular structures and processes without perturbing their natural state.[7] This technique is invaluable for studying dynamic cellular events in real-time.

Drug Delivery and Nanoparticle Functionalization

DBCO linkers are employed to functionalize nanoparticles for targeted drug delivery.[6][9] Therapeutic agents can be conjugated to DBCO-modified nanoparticles, which can then be targeted to specific cells or tissues by attaching azide-modified targeting ligands.[][10] This approach enhances drug efficacy while minimizing off-target side effects.[6] The hydrophilic polyethylene (B3416737) glycol (PEG) spacers often incorporated into DBCO linkers improve the solubility and reduce aggregation of the resulting conjugates.[5][11]

Biomolecule Immobilization and Biosensors

DBCO linkers are also used for the oriented immobilization of biomolecules, such as proteins and DNA, onto surfaces for the development of biosensors and microarrays.[12][13] This controlled orientation can significantly improve the binding efficiency and signal detection compared to random immobilization methods.[12]

Quantitative Data for DBCO-Mediated Reactions

The efficiency of DBCO-based conjugations is influenced by several factors, including the choice of reactants, buffer conditions, and reaction time. The following tables summarize key quantitative parameters to guide experimental design.

| Parameter | Typical Value/Range | Conditions | Source(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [2] |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [2][14] |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [2] |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [2] |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [2][15] |

| DBCO Construct | Reactant Azide | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) | Source(s) |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.32–0.85 | [16][17] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55–1.22 | [16][17] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [16][17] |

| DBCO | Benzyl azide | CH₃CN:H₂O = 3:1 | 0.24 | [18] |

| BCN | Benzyl azide | CH₃CN:H₂O = 3:1 | 0.07 | [18] |

| DBCO | Phenyl azide | CH₃CN:H₂O = 3:1 | 0.033 | [18] |

| BCN | Phenyl azide | CH₃CN:H₂O = 3:1 | 0.2 | [18] |

Experimental Protocols

Protocol 1: General Procedure for DBCO-NHS Ester Conjugation to a Protein

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (lysine residues).

1. Materials and Reagent Preparation:

-

Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[19] Ensure any stabilizing additives like BSA or gelatin have been removed.[14][19]

-

DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[1][19]

2. Conjugation Reaction:

-

Calculate the volume of the 10 mM DBCO-NHS stock solution needed to achieve the desired molar excess (e.g., 10- to 20-fold molar excess over the protein).[1]

-

Add the calculated volume of the DBCO-NHS solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction should ideally be below 10-15% to avoid protein precipitation.[1][19]

-

Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[19]

3. Quenching and Purification:

-

(Optional) Add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[14][20]

-

Purify the DBCO-labeled protein from excess reagent and byproducts using a desalting column, spin filtration, or dialysis against your desired storage buffer.[1][19]

4. Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[1][19]

-

Store the purified DBCO-labeled protein at 4°C or -80°C. Consider adding a cryoprotectant like glycerol (B35011) for long-term storage.[4][19] DBCO-functionalized antibodies can be stored at -20°C for up to a month, but reactivity may decrease over time.[14][20]

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the reaction between a DBCO-activated biomolecule and an azide-functionalized molecule.

1. Reaction Setup:

-

Prepare the azide-containing molecule in a reaction buffer such as PBS. Avoid buffers containing sodium azide as it will react with the DBCO group.[15]

-

Mix the DBCO-functionalized biomolecule with a 1.5- to 4-fold molar excess of the azide-modified molecule.[2][14]

2. Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C.[15][21] Reaction times can vary depending on the reactants and their concentrations.[2]

3. Analysis and Purification:

-

Validate the final conjugate using SDS-PAGE, where the conjugate should exhibit a higher molecular weight than the starting biomolecule.[20][21]

-

If necessary, purify the conjugate from unreacted components using liquid chromatography (e.g., size-exclusion, reverse phase, or ion exchange HPLC).[14][20]

Protocol 3: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an ADC in plasma.[1]

1. Incubation:

-

Incubate the ADC in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

2. Sample Processing:

-

Process the plasma samples to isolate the ADC.

3. Analysis:

-

Analyze the samples by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact ADC and released payload.

Protocol 4: In Vitro Cathepsin B Cleavage Assay

This protocol is for assessing the cleavage of an ADC with a cathepsin B-cleavable linker.[1]

1. Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).[1]

-

Add the ADC to the reaction buffer at a final concentration of 10 µM.[1]

-

Initiate the reaction by adding activated human Cathepsin B to a final concentration of 1 µM.[1]

2. Incubation and Analysis:

-

Incubate the reaction mixture at 37°C.[1]

-

Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[1]

-

Stop the reaction by adding a protease inhibitor or by acidifying the sample.[1]

-

Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.[1]

Visualizing DBCO-Linker Workflows

To better illustrate the processes involving DBCO linkers, the following diagrams depict key experimental workflows and signaling pathways.

Figure 1. General workflow for bioconjugation using DBCO linkers via SPAAC.

Figure 2. Cellular processing of ADCs with cleavable vs. non-cleavable linkers.

Figure 3. Experimental workflow for live cell imaging using DBCO linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. hiyka.com [hiyka.com]

- 7. benchchem.com [benchchem.com]

- 8. Cancer Cell Labeling Service - CD BioGlyco [glycoclick.bioglyco.com]

- 9. hiyka.com [hiyka.com]

- 10. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 11. benchchem.com [benchchem.com]

- 12. The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity-Based Copolymer Coating for Oriented Protein Immobilization in Biosensor Development [mdpi.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. interchim.fr [interchim.fr]

- 16. benchchem.com [benchchem.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. broadpharm.com [broadpharm.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Synthesizing Antibody-Drug Conjugates with DBCO-CONH-S-S-NHS Ester

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the use of DBCO-CONH-S-S-NHS ester in the synthesis of antibody-drug conjugates (ADCs). This guide covers the core principles, experimental protocols, and critical quality attributes associated with this advanced linker technology.

Introduction to this compound

This compound is a heterobifunctional, cleavable linker that plays a pivotal role in the construction of modern ADCs.[1][2][3][4][5] Its unique architecture incorporates three key functionalities:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.[1][6][7] This allows for the efficient conjugation of azide-modified cytotoxic payloads.

-

Disulfide Bond (-S-S-): A cleavable linker that is stable in the bloodstream but is readily reduced in the intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[8] This ensures the targeted release of the payload within cancer cells.

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that facilitates the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody (mAb).[6]

This combination of features allows for a two-step conjugation strategy, providing precise control over the synthesis of ADCs with a defined drug-to-antibody ratio (DAR).[6]

Mechanism of Action of ADCs Synthesized with this compound

The therapeutic efficacy of an ADC hinges on its ability to selectively deliver a potent cytotoxic payload to cancer cells. The process, from administration to cell death, involves a series of well-orchestrated steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable disulfide bond of the linker minimizes premature drug release.[1][9] The mAb component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[10]

-

Intracellular Trafficking and Cleavage: The ADC is trafficked to intracellular compartments, typically endosomes and lysosomes.[10] In the reducing environment of the cytoplasm, the high concentration of glutathione (GSH) mediates the cleavage of the disulfide bond within the linker, releasing the cytotoxic payload.[8]

-

Payload-Induced Cytotoxicity: The released payload exerts its cytotoxic effect, leading to cancer cell death through mechanisms such as apoptosis or cell cycle arrest.[11][12][13]

Experimental Protocols

The synthesis of an ADC using this compound is a two-stage process: antibody modification followed by payload conjugation.

Stage 1: Antibody Modification with this compound

This stage involves the attachment of the DBCO-linker to the antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

-

Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.[6]

-

Linker Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMF or DMSO.[14]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[6]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[6]

-

Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[6][15]

-

Purification: Remove excess, unreacted linker and quenching reagent using a desalting column or dialysis.[6][15]

Stage 2: Payload Conjugation via Copper-Free Click Chemistry

This stage involves the attachment of the azide-modified payload to the DBCO-functionalized antibody.

Materials:

-

DBCO-modified antibody

-

Azide-modified cytotoxic payload

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Reaction Setup: Add a 1.5- to 5-fold molar excess of the azide-modified payload to the purified DBCO-antibody solution.[6]

-

Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature with gentle agitation.[6][15]

-

Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[6][16]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the synthesis and characterization of ADCs using this compound.

Table 1: Reaction Parameters for ADC Synthesis

| Parameter | Recommended Range | Rationale |

| Molar Excess of DBCO-Linker | 5 - 20 fold | Higher excess can lead to a higher degree of labeling (DOL) but may also increase the risk of antibody aggregation.[6] |

| Molar Excess of Azide-Payload | 1.5 - 5 fold | Ensures efficient conjugation to the DBCO-modified antibody.[6] |

| Reaction Temperature (Antibody Modification) | 4°C or Room Temperature | Lower temperatures can help maintain antibody integrity.[6] |

| Reaction Time (Antibody Modification) | 1 - 4 hours | Sufficient time for the NHS ester to react with lysine residues.[6] |

| Reaction Temperature (Payload Conjugation) | 4°C or Room Temperature | Mild conditions to preserve the integrity of the ADC.[6] |

| Reaction Time (Payload Conjugation) | 4 - 12 hours (or overnight) | Allows for complete cycloaddition between the DBCO and azide (B81097) groups.[6][15] |

Table 2: Critical Quality Attributes of the Final ADC

| Attribute | Typical Values | Analytical Method |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, RP-HPLC, LC-MS[12][17][18] |

| Purity (monomer content) | > 95% | Size-Exclusion Chromatography (SEC)[12] |

| Aggregates | < 5% | Size-Exclusion Chromatography (SEC)[12] |

| Plasma Stability (Half-life) | Several days (e.g., ~9 days for a maytansine (B1676224) conjugate)[1][9] | In vitro plasma incubation followed by LC-MS analysis[16][19] |

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for the two-stage synthesis of an ADC using this compound.

Intracellular Cleavage Mechanism

Caption: Cleavage of the disulfide bond by intracellular glutathione (GSH).

Signaling Pathway for MMAE-Induced Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.[14][20]

Signaling Pathway for PBD Dimer-Induced Cell Cycle Arrest

Caption: PBD dimer-induced DNA damage response and cell cycle arrest.[8][11]

Conclusion

The this compound linker provides a robust and versatile platform for the synthesis of next-generation antibody-drug conjugates. Its cleavable disulfide bond, combined with the efficiency and specificity of copper-free click chemistry, enables the development of ADCs with enhanced stability, targeted payload release, and a well-defined drug-to-antibody ratio. This technical guide offers a foundational understanding and practical protocols for researchers to effectively utilize this technology in the advancement of targeted cancer therapies.

References

- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adcreview.com [adcreview.com]

- 9. researchgate.net [researchgate.net]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 17. benchchem.com [benchchem.com]

- 18. lcms.cz [lcms.cz]

- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principles of Using DBCO-CONH-S-S-NHS Ester

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and quantitative data associated with the use of DBCO-CONH-S-S-NHS ester, a heterobifunctional, cleavable linker. It is designed for researchers, scientists, and drug development professionals working in bioconjugation, targeted drug delivery, and related fields.

Core Principles

The this compound is a versatile chemical tool used to link two molecules together. Its functionality is derived from three key components: a Dibenzocyclooctyne (DBCO) group, an N-hydroxysuccinimide (NHS) ester, and a disulfide (-S-S-) bond.[1][2] This combination allows for a two-step, bioorthogonal conjugation process and subsequent cleavage under specific conditions.[3]

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is amine-reactive. It readily reacts with primary amines (like the ε-amino group of lysine (B10760008) residues on proteins or the N-terminus of peptides) to form a stable amide bond.[3][4][5] This reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0).[3][4] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the intended reaction.[6][7]

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide (B81097) groups.[3][8] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds rapidly and spontaneously without the need for a cytotoxic copper catalyst.[3][9][10] The bioorthogonal nature of this reaction means that DBCO and azides will not react with other functional groups typically found in biological systems, ensuring high specificity.[9][10]

-

Disulfide (-S-S-) Bond: This bond serves as a cleavable linker. It remains stable in the extracellular environment but can be readily cleaved by reducing agents.[1][11][] The high intracellular concentration of reducing agents like glutathione (B108866) (GSH) facilitates the cleavage of the disulfide bond, allowing for the release of a conjugated molecule inside a cell.[][13] This feature is particularly valuable in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.[14][15]

The "-CONH-" (amide) bond is a stable part of the linker's backbone structure, providing structural integrity to the overall molecule.

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are critical for successful bioconjugation. The following tables summarize key quantitative data.

Table 1: NHS Ester Reaction Parameters

| Parameter | Value/Condition | Notes |

| Optimal pH | 7.2 - 9.0 (typically 8.3-8.5) | Reaction rate is pH-dependent; low pH protonates amines, preventing reaction, while high pH increases hydrolysis of the NHS ester.[6][7] |

| Reaction Time | 30 minutes to 4 hours | Can be extended overnight at 4°C.[4][6] |

| Temperature | 4°C to 37°C | Room temperature is common for many protocols.[6] |

| Molar Excess | 10- to 50-fold molar excess of NHS ester | Recommended for protein concentrations below 5 mg/mL to ensure efficient labeling.[9] |

| Incompatible Buffers | Tris, Glycine (B1666218) (or any primary amine-containing buffer) | These will compete with the target molecule for reaction with the NHS ester.[6][7] |

| Hydrolysis Half-life | 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C) | Hydrolysis is a competing reaction that reduces conjugation efficiency.[4] |

Table 2: DBCO (SPAAC) Reaction Parameters

| Parameter | Value/Condition | Notes |

| Second-Order Rate Constant | ~0.34 M⁻¹s⁻¹ to 1.22 M⁻¹s⁻¹ | Can be influenced by buffer type, pH, and the electronic properties of the azide.[16][17] |

| Optimal pH | Generally faster at higher pH values (e.g., pH 7-10) | The effect can vary depending on the buffer used.[16] |

| Reaction Time | Typically less than 12 hours | Can be longer for larger molecules.[9] For antibody conjugations, overnight at 4°C is common.[18][19] |

| Temperature | Room temperature or 37°C | The reaction is efficient at physiological temperatures.[16] |

| Molar Excess | 1.5 - 4 fold molar excess of one reactant | The choice of which reactant is in excess depends on the specific application and availability of materials.[9][18] |

| Catalyst Requirement | None (Copper-free) | A key advantage for biological applications, avoiding cellular toxicity associated with copper.[9] |

Table 3: Disulfide Bond Cleavage Parameters

| Parameter | Reducing Agent | Concentration | Incubation Time | Temperature |

| Cleavage Conditions | Dithiothreitol (DTT) | 10-100 mM | 1-4 hours | 37°C |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1-20 mM | < 15 minutes | Room Temperature | |

| Glutathione (GSH) | 1-10 mM (mimics intracellular concentration) | Variable (hours) | 37°C |

Note: TCEP is often preferred as it is odorless, more stable, and does not contain thiols that might interfere with subsequent sulfhydryl-specific reactions.[20][21]

Experimental Protocols

Here are detailed methodologies for key experiments using a DBCO-S-S-NHS ester linker.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of an azide-modified drug to an antibody.

Step 1: Antibody Modification with DBCO-S-S-NHS Ester

-

Buffer Exchange: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column.[18] The recommended antibody concentration is at least 2 mg/mL.

-

Reagent Preparation: Dissolve the DBCO-S-S-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM immediately before use.[18]

-

Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-S-S-NHS ester solution to the antibody solution.[18] The final concentration of the organic solvent should not exceed 20%.[18][22]

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle stirring.[18]

-

Quenching (Optional): To stop the reaction, add a quenching reagent like Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[18]

-

Purification: Remove excess, unreacted DBCO-S-S-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS).[18]

Step 2: SPAAC Reaction with Azide-Modified Payload

-

Payload Addition: Add a 2- to 4-fold molar excess of the azide-modified payload to the purified DBCO-modified antibody.[18]

-

Incubation: Incubate the mixture overnight at 4°C or for 3-4 hours at room temperature.[19]

-

Final Purification: Purify the resulting antibody-drug conjugate (ADC) using an appropriate chromatography method (e.g., size exclusion or ion exchange) to remove the excess payload and any unconjugated antibody.[18]

Protocol 2: Disulfide Bond Cleavage Assay

-

Sample Preparation: Prepare the disulfide-linked conjugate (e.g., ADC) at a concentration of 1 mg/mL in a suitable buffer like PBS.[13]

-

Reducing Agent Preparation: Freshly prepare a stock solution of the desired reducing agent (e.g., 1 M DTT in deionized water or 100 mM GSH in PBS, pH 7.4).[13]

-

Cleavage Reaction: Add the reducing agent stock solution to the conjugate solution to achieve the desired final concentration (e.g., 10 mM DTT or 5 mM GSH).[13]

-

Incubation: Incubate the reaction at 37°C.

-

Analysis: At various time points, take aliquots of the reaction mixture and analyze the cleavage using methods such as SDS-PAGE (under reducing vs. non-reducing conditions), HPLC, or mass spectrometry to monitor the release of the conjugated molecule.

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key processes.

References

- 1. DBCO-SS-NHS - Creative Biolabs [creative-biolabs.com]

- 2. DBCO-SS-NHS , DBCO reagents, Click chemistry tools- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. chempep.com [chempep.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. neb.com [neb.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. interchim.fr [interchim.fr]

- 10. medium.com [medium.com]

- 11. DBCO-S-S-NHS ester | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. help.lumiprobe.com [help.lumiprobe.com]

- 19. researchgate.net [researchgate.net]

- 20. tcephydrochloride.com [tcephydrochloride.com]

- 21. Disulfide reduction using TCEP reaction [biosyn.com]

- 22. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of DBCO-CONH-S-S-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DBCO-CONH-S-S-NHS ester, a heterobifunctional, cleavable crosslinker integral to the advancement of bioconjugation and the development of antibody-drug conjugates (ADCs). This document outlines the chemical properties, safety protocols, handling procedures, and experimental applications of this reagent to ensure its effective and safe use in research and development settings.

Introduction

This compound is a sophisticated chemical tool designed for the precise linkage of biomolecules. It features three key components: a Dibenzocyclooctyne (DBCO) group, a disulfide (S-S) bond, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for a two-step conjugation process. The NHS ester reacts with primary amines on proteins or other biomolecules, while the DBCO group participates in a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. The embedded disulfide bond provides a cleavable linkage, which can be selectively broken under reducing conditions, a feature highly desirable in drug delivery systems.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and application.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₇N₃O₆S₂ | [2] |

| Molecular Weight | 565.66 g/mol | [2] |

| Appearance | White to off-white solid/foam | [3][4] |

| Purity | >95% | [5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [3][4][5] |

| CAS Number | 1435934-53-4 | [2] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety guidelines can be extrapolated from structurally related DBCO-NHS ester compounds.[6][7] The following is a summary of recommended safety precautions.

Hazard Identification

Based on data for DBCO-NHS ester, the following GHS hazard statements may apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling this compound:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

| Condition | Recommendation | Reference |

| Solid Form | Store at -20°C, protected from light and moisture (desiccate). Stable for up to 3 years. | [8] |

| In Solvent (e.g., DMSO) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and store under nitrogen. |

Experimental Protocols and Workflows

This compound is primarily used in a two-step bioconjugation process. The following sections detail the general experimental protocols.

Step 1: Amine Modification of a Protein (e.g., Antibody)